![molecular formula C20H21ClF3N3O B4631501 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B4631501.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(1-piperidinylmethyl)phenyl]urea
Overview
Description
Synthesis Analysis
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(1-piperidinylmethyl)phenyl]urea and its derivatives involves one-pot reactions from halogenated anilines and triphosgene, leading to urea compounds with high purity and yield. Such methodologies are pivotal for generating key intermediates for antitumor agents like sorafenib, showcasing the importance of these synthetic routes in medicinal chemistry despite the exclusion of direct drug applications here (Liu He-qin, 2010); (Yan Feng-mei & Liu He-qin, 2009).
Molecular Structure Analysis
The molecular structure and conformation of derivatives of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(1-piperidinylmethyl)phenyl]urea have been studied extensively through spectroscopic methods such as NMR and IR, revealing details about their conformational dynamics and tautomerism. These analyses contribute to understanding the molecule's behavior in various environments and its interaction with other chemical entities (I. Iriepa & J. Bellanato, 2013).
Chemical Reactions and Properties
Physical Properties Analysis
The physical properties of these urea derivatives, such as solubility, melting point, and stability, are crucial for their practical application in various fields. Understanding these properties helps in tailoring the compounds for specific uses, ensuring their effectiveness and efficiency in their roles as intermediates, catalysts, or structural components in materials science.
Chemical Properties Analysis
The chemical properties, including reactivity, functional group compatibility, and interaction with other chemical entities, are vital for the application of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(1-piperidinylmethyl)phenyl]urea derivatives in synthesis and material development. Studies on these compounds' bioactivity, excluding their use as drugs, highlight their potential in fields such as agrochemicals, where their growth-regulating properties can be exploited (Wang Yan-gang, 2008).
Scientific Research Applications
Environmental Detection and Degradation
Urea derivatives, including triclocarban, have been detected in aquatic environments, highlighting the need for sensitive analytical techniques for environmental monitoring. A method involving liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) was developed for determining concentrations of triclocarban in water resources, demonstrating its presence in river water and wastewater. This underscores the environmental persistence and potential ecological impact of urea derivatives, necessitating improved detection and remediation strategies (Halden & Paull, 2004).
Medicinal Chemistry and Cancer Research
N,N'-Diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, inhibiting cancer cell proliferation. This discovery opens avenues for developing new anti-cancer agents based on urea derivatives, showcasing their potential in targeted cancer therapy (Denoyelle et al., 2012).
Agricultural Applications
Some urea derivatives exhibit cytokinin-like activity, influencing plant growth and development. For example, urea derivatives such as forchlorofenuron (CPPU) and thidiazuron (TDZ) have been used in vitro plant morphogenesis studies due to their potent cytokinin-like activity. This highlights the potential of urea derivatives in agricultural research and application, offering tools for manipulating plant growth and improving crop yields (Ricci & Bertoletti, 2009).
Organic Synthesis and Catalysis
Urea derivatives play a critical role in organic synthesis and catalysis. N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, for instance, has emerged as a privileged motif in the development of H-bond organocatalysts, facilitating a variety of organic transformations. This underscores the versatility of urea derivatives in promoting highly selective and efficient chemical reactions (Zhang, Bao, & Xing, 2014).
properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(piperidin-1-ylmethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF3N3O/c21-17-9-6-15(20(22,23)24)12-18(17)26-19(28)25-16-7-4-14(5-8-16)13-27-10-2-1-3-11-27/h4-9,12H,1-3,10-11,13H2,(H2,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIYFDOSJHNNGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[4-(piperidin-1-ylmethyl)phenyl]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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